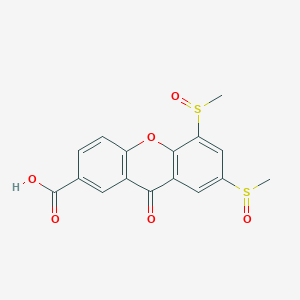![molecular formula C7HCl3OS2 B14669990 Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- CAS No. 37493-39-3](/img/structure/B14669990.png)
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its fused thiophene rings, which provide a stable and electron-rich structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- typically involves the chlorination of thieno[3,2-b]thiophene derivatives. One common method includes the use of thionyl chloride as a chlorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where thieno[3,2-b]thiophene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols are used in substitution reactions, typically under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which have applications in organic synthesis and material science .
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism by which thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene: Known for its use in organic electronics and optoelectronic devices.
Thieno[3,4-c]thiophene:
Uniqueness: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Propriétés
Numéro CAS |
37493-39-3 |
|---|---|
Formule moléculaire |
C7HCl3OS2 |
Poids moléculaire |
271.6 g/mol |
Nom IUPAC |
2,6-dichlorothieno[3,2-b]thiophene-5-carbonyl chloride |
InChI |
InChI=1S/C7HCl3OS2/c8-3-1-2-5(13-3)4(9)6(12-2)7(10)11/h1H |
Clé InChI |
UFCGVCALPPEFSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1SC(=C2Cl)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


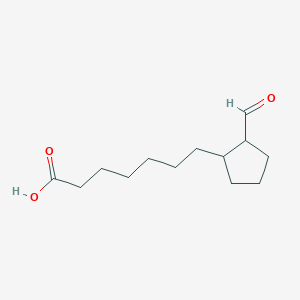

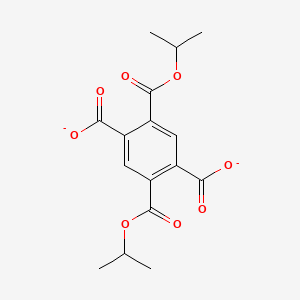

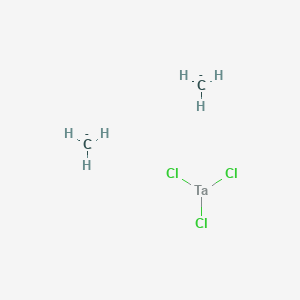
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)



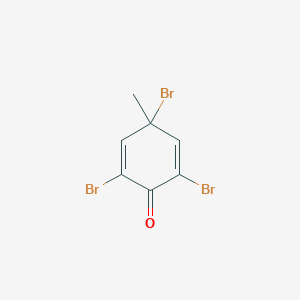

![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
